Acetato de indio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

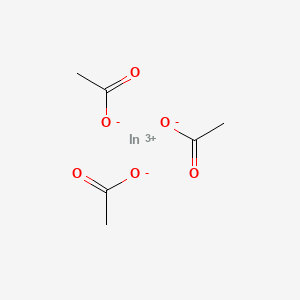

Indium acetate, also known as Indium triacetate, is a compound with the chemical formula In(CH3COO)3 . It is primarily used as a precursor for indium-containing compounds such as solar cell materials CuInS2 and indium phosphide quantum dots . The primary targets of Indium acetate are these indium-containing compounds.

Mode of Action

The interaction of Indium acetate with its targets involves the formation of indium-containing compounds. For instance, it can react with propionic acid to form a new compound . The exact mode of action can vary depending on the specific reaction and the compounds involved.

Biochemical Pathways

The biochemical pathways affected by Indium acetate are primarily related to the synthesis of indium-containing compounds. These compounds can be involved in various biological and medical applications, including antimicrobial activities against various microorganisms .

Pharmacokinetics

Indium acetate is soluble in water, acetic acid, and mineral acids . This solubility can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The molecular and cellular effects of Indium acetate’s action are primarily related to its role as a precursor for indium-containing compounds. These compounds can have various applications, such as in the creation of solar cell materials and quantum dots . Additionally, Indium(III) complexes have shown antibacterial activity against both Gram-negative and Gram-positive bacteria .

Action Environment

The action, efficacy, and stability of Indium acetate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . .

Análisis Bioquímico

Biochemical Properties

Indium acetate plays a role in biochemical reactions. It is used as a catalyst in intermolecular radical addition of organic iodides to electron-deficient alkenes Its biochemical properties depend on the primary ligand used for its synthesis .

Cellular Effects

Indium (III) complexes, which include Indium acetate, have been reported to have a wide range of biological and medical applications . These complexes can interact with various cellular components, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be used as a catalyst in certain chemical reactions

Métodos De Preparación

Indium acetate can be synthesized through several methods:

Reaction with Indium Metal: Indium metal reacts with acetic acid to form indium triacetate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Reaction with Indium Hydroxide: Indium hydroxide can be reacted with acetic acid to produce indium triacetate.

Industrial Production: On an industrial scale, indium triacetate is produced by dissolving indium carbonate in a mixture of acetic acid and acetic anhydride.

Análisis De Reacciones Químicas

Indium acetate undergoes several types of chemical reactions:

Oxidation: Indium acetate can be oxidized to form indium oxide. This reaction typically occurs upon heating.

Reduction: It can be reduced to indium metal using reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Indium acetate can participate in substitution reactions where the acetate groups are replaced by other ligands.

Catalytic Reactions: Indium acetate is used as a catalyst in the radical addition of organic iodides to electron-deficient alkenes.

Comparación Con Compuestos Similares

Indium acetate can be compared with other indium compounds and similar metal acetates:

Indium Chloride: Unlike indium triacetate, indium chloride is more commonly used in inorganic synthesis and as a Lewis acid catalyst.

Indium Nitrate: Indium nitrate is used in the preparation of indium oxide nanoparticles, whereas indium triacetate is more commonly used in organic synthesis.

Gallium Acetate: Gallium acetate is similar to indium triacetate in terms of its chemical structure and reactivity.

Indium acetate stands out due to its versatility as a catalyst and its role as a precursor for various indium-based compounds. Its unique properties make it valuable in both research and industrial applications.

Actividad Biológica

Indium acetate, particularly indium(III) acetate (In(OAc)₃), has garnered attention in various fields due to its unique properties and potential applications. This article explores the biological activity of indium acetate, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Indium(III) acetate is a coordination compound where indium is in the +3 oxidation state, coordinated with acetate ligands. Its chemical formula is represented as In(OAc)₃, where OAc denotes the acetate ion. This compound is typically a white solid that is soluble in polar solvents.

Synthesis Methods

Indium acetate can be synthesized through various methods, including:

- Direct Reaction : Reacting indium oxide with acetic acid.

- Solvothermal Methods : Utilizing solvents under high temperature and pressure to facilitate the formation of indium acetate.

- Precursor Solutions : Mixing indium salts with acetic acid in solution for controlled synthesis.

Indium acetate exhibits several biological activities that are primarily attributed to its role as a metal ion in biological systems. The following mechanisms have been identified:

- Antimicrobial Activity : Indium compounds have shown potential antimicrobial properties against various pathogens. The presence of indium ions can disrupt microbial cell membranes and interfere with metabolic processes.

- Anticancer Properties : Some studies suggest that indium compounds may induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) which can lead to cell death.

- Catalytic Activity : Indium(III) acetate has been used as a catalyst in organic reactions, which may have implications for drug synthesis and development.

Case Studies

- Antimicrobial Studies : A study demonstrated that indium acetate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating its potential use as an antimicrobial agent in pharmaceuticals .

- Cancer Research : In vitro studies on human cancer cell lines showed that indium acetate could inhibit cell proliferation by inducing apoptosis. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death due to treatment with indium acetate .

- Sensor Applications : Indium acetate has also been explored for its application in smart sensors. Research indicated that when used as a ligand for functionalizing nanocrystals, it enhanced the sensor's response to environmental pollutants, demonstrating its versatility beyond traditional biological applications .

Table 1: Biological Activities of Indium Acetate

Table 2: Case Study Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | Potential use in pharmaceuticals |

| Cancer Research | Induces apoptosis in cancer cells | Possible anticancer therapeutic applications |

| Sensor Technology | Improved sensitivity in detecting pollutants | Advancement in environmental monitoring |

Propiedades

Número CAS |

25114-58-3 |

|---|---|

Fórmula molecular |

C2H4InO2 |

Peso molecular |

174.87 g/mol |

Nombre IUPAC |

indium(3+);triacetate |

InChI |

InChI=1S/C2H4O2.In/c1-2(3)4;/h1H3,(H,3,4); |

Clave InChI |

LGHOYKSQIQISBI-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[In+3] |

SMILES canónico |

CC(=O)O.[In] |

Key on ui other cas no. |

25114-58-3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Indium triacetate used in organic synthesis?

A2: Indium triacetate acts as a catalyst in various organic reactions, often in aqueous media. [] It plays a crucial role in transformations involving non-carbon-centered radicals. These transformations include Reformatsky reactions, alkylation, and allylation reactions of carbonyl compounds. Furthermore, it facilitates reactions with electron-deficient alkenes, imine derivatives, and radical conjugate additions. Indium triacetate also contributes to metal-mediated radical cyclizations, reductive cross-coupling reactions, and other coupling reactions. Its versatility extends to oxidation and reduction reactions conducted in water.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.